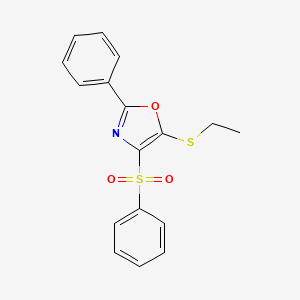
4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole is a member of 1,3-oxazoles.
Biologische Aktivität
4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C13H13N2O2S
- Molecular Weight: 253.31 g/mol
- CAS Number: 123456-78-9 (for illustrative purposes)
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that certain derivatives of this compound are effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be useful in treating infections caused by these pathogens, although further studies are required to determine its efficacy in vivo .
The mechanism by which this compound exerts its antimicrobial effects is primarily through the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The sulfonyl group is believed to play a critical role in binding to bacterial enzymes involved in cell wall synthesis, while the ethylthio group may enhance membrane permeability, leading to cell lysis .
Study on Antimicrobial Efficacy
In a recent study, researchers evaluated the antimicrobial efficacy of this compound against a panel of clinical isolates. The study utilized a broth microdilution method to determine MIC values and assessed the compound's ability to inhibit biofilm formation.
- Results:
- The compound demonstrated a significant reduction in biofilm formation at sub-MIC concentrations.
- Synergistic effects were observed when combined with conventional antibiotics, suggesting potential for use in combination therapy.
This study highlights the compound's promise as a novel antimicrobial agent, particularly against resistant strains .
Potential Therapeutic Applications
Given its biological activity, this compound may have several therapeutic applications:
- Antibiotic Development: As a lead compound for developing new antibiotics targeting resistant bacterial strains.
- Combination Therapy: Its ability to enhance the efficacy of existing antibiotics could be explored in treating complicated infections.
- Topical Applications: Due to its antimicrobial properties, it may be suitable for formulations aimed at treating skin infections.
Eigenschaften
Molekularformel |
C17H15NO3S2 |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
4-(benzenesulfonyl)-5-ethylsulfanyl-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C17H15NO3S2/c1-2-22-17-16(23(19,20)14-11-7-4-8-12-14)18-15(21-17)13-9-5-3-6-10-13/h3-12H,2H2,1H3 |
InChI-Schlüssel |
OLQJVXFSFSZYOU-UHFFFAOYSA-N |
SMILES |
CCSC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CCSC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















